Tafenoquine-d3 succinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tafenoquine-d3 is a trideuerium-labeled Tafenoquine derivative. Tafenoquine, also known as WR-238605, is an oral active antimalaria drug that is being investigated as a potential treatment for malaria, as well as for malaria prevention. Tafenoquine Shows Activity against Trypanosoma brucei. Tafenoquine targets leishmania respiratory complex III and induces apoptosis. Tafenoquine has a long half-life of approximately 14 days and is generally safe and well tolerated, Malaria remains an important cause of global morbidity and mortality. As antimalarial drug resistance escalates, new safe and effective medications are necessary to prevent and treat malarial infection.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Antimalarial Applications

Tafenoquine, an 8-aminoquinoline antimalarial drug, has been studied for its pharmacokinetic properties and applications in treating malaria. Thakkar et al. (2018) conducted a population pharmacokinetic analysis of tafenoquine, finding that its systemic pharmacokinetics can be described using a two-compartment model. This research supports its use in treating acute Plasmodium vivax malaria, a significant breakthrough as the first new treatment in almost 60 years (Thakkar et al., 2018).

Malaria Relapse Prevention

In a study by Llanos-Cuentas et al. (2019), tafenoquine was compared with primaquine for safety and efficacy in preventing relapse of Plasmodium vivax malaria. The research involved a phase 3 trial and demonstrated tafenoquine's effectiveness for the radical cure of P. vivax malaria (Llanos-Cuentas et al., 2019).

Mechanism of Action Against Leishmania Parasites

Carvalho et al. (2010) explored the mechanism of action of tafenoquine against Leishmania parasites. They found that tafenoquine impairs the bioenergetic metabolism of Leishmania promastigotes, causing mitochondrial dysfunction and leading to an apoptosis-like death process in the parasites (Carvalho et al., 2010).

Synthesis and Sustainable Production

Kavthe et al. (2022) developed an efficient and sustainable synthesis process for tafenoquine succinate, highlighting its potential for wider availability as an important antimalarial drug. Their method is a significant improvement over previous manufacturing processes, featuring environmentally friendlier approaches (Kavthe et al., 2022).

General Antimalarial Agent Review

Crockett and Kain (2007) provided an overview of tafenoquine as a promising new antimalarial agent. They highlighted its long half-life and general safety and tolerability, noting its effectiveness in the radical cure of relapsing malaria and causal prophylaxis of P. vivax and P. falciparum infections (Crockett & Kain, 2007).

Eigenschaften

CAS-Nummer |

1133378-83-2 |

|---|---|

Molekularformel |

C28H31D3F3N3O7 |

Molekulargewicht |

584.61 |

IUPAC-Name |

N4-(6-methoxy-2-(methoxy-d3)-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)pentane-1,4-diamine succinoic acid |

InChI |

InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/i4D3; |

InChI-Schlüssel |

CQBKFGJRAOXYIP-NXIGQQGZSA-N |

SMILES |

CC(NC1=C2N=C(OC([2H])([2H])[2H])C=C(C)C2=C(OC3=CC=CC(C(F)(F)F)=C3)C(OC)=C1)CCCN.O=C(O)CCC(O)=O |

Aussehen |

Light yellow solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

WR-238605, WR 238605, WR238605, Tafenoquine; trideuerium-labeled Tafenoquine derivative; Tafenoquine-d3 succinate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

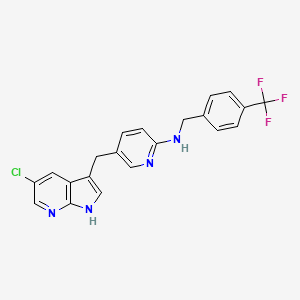

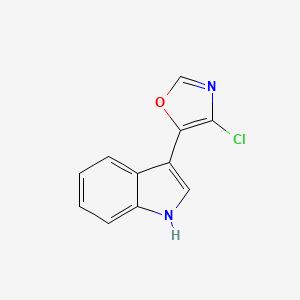

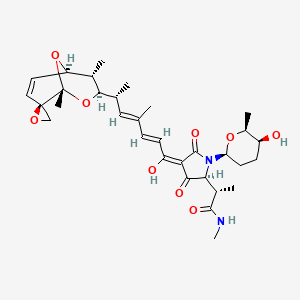

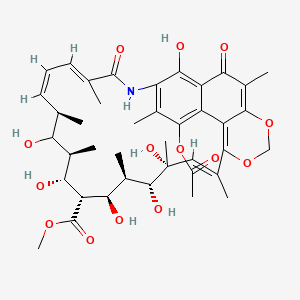

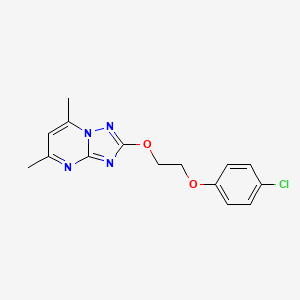

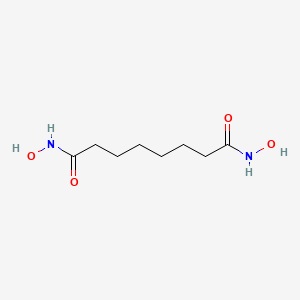

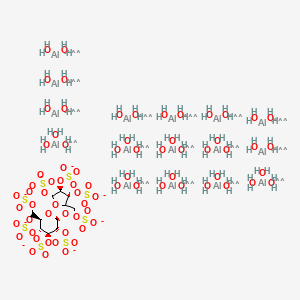

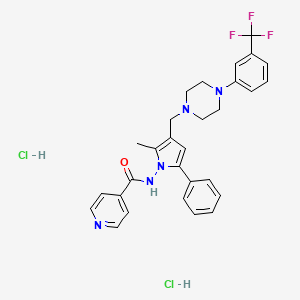

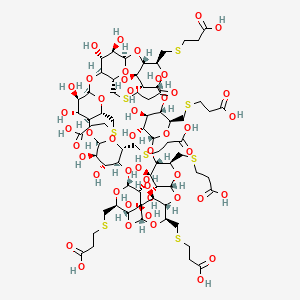

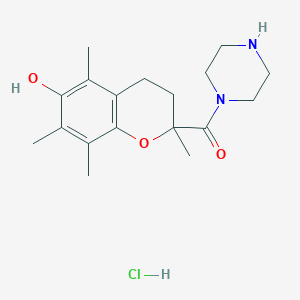

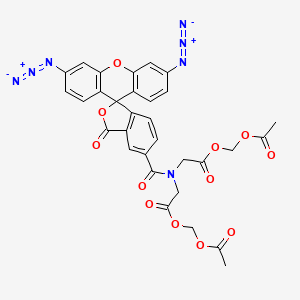

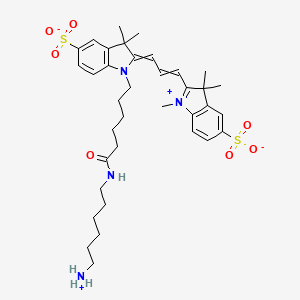

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.